Methyl 2-iodobenzenesulfonate

CAS No.: 850078-95-4

Cat. No.: VC5797949

Molecular Formula: C7H7IO3S

Molecular Weight: 298.09

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 850078-95-4 |

|---|---|

| Molecular Formula | C7H7IO3S |

| Molecular Weight | 298.09 |

| IUPAC Name | methyl 2-iodobenzenesulfonate |

| Standard InChI | InChI=1S/C7H7IO3S/c1-11-12(9,10)7-5-3-2-4-6(7)8/h2-5H,1H3 |

| Standard InChI Key | SCKPMKHAXKTODG-UHFFFAOYSA-N |

| SMILES | COS(=O)(=O)C1=CC=CC=C1I |

Introduction

Chemical Identity and Structural Characteristics

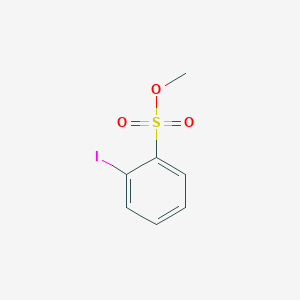

Methyl 2-iodobenzenesulfonate belongs to the class of aryl sulfonate esters, with the molecular formula C₇H₇IO₃S and a molecular weight of 298.06 g/mol. The compound’s structure (Fig. 1) features a benzene ring with a sulfonate ester (-SO₃CH₃) at position 1 and an iodine atom at position 2. The iodine atom’s ortho orientation relative to the sulfonate group influences its reactivity, particularly in oxidation reactions .

Table 1: Key physicochemical properties of Methyl 2-iodobenzenesulfonate

| Property | Value |

|---|---|

| CAS Number | 850078-95-4 |

| Molecular Formula | C₇H₇IO₃S |

| Molecular Weight | 298.06 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, methanol) |

| Stability | Light-sensitive; requires storage in dark, sealed containers |

X-ray crystallographic studies of related compounds, such as potassium 2-iodoxybenzenesulfonate, reveal polymeric structures stabilized by I=O···I interactions . While direct structural data for Methyl 2-iodobenzenesulfonate is limited, its reduced form, 2-iodosylbenzenesulfonic acid, adopts a heterocyclic configuration under acidic conditions .

Synthesis and Preparation

Direct Esterification of 2-Iodobenzenesulfonic Acid

Methyl 2-iodobenzenesulfonate is synthesized via esterification of 2-iodobenzenesulfonic acid with methanol. The reaction typically employs acidic catalysts (e.g., H₂SO₄) or coupling agents to facilitate the nucleophilic substitution of the sulfonic acid’s hydroxyl group with a methyl group .

Alkylation of Sodium 2-Iodobenzenesulfonate

An alternative route involves the alkylation of sodium 2-iodobenzenesulfonate with methyl iodide in a polar aprotic solvent (e.g., DMF) :

This method offers higher yields (75–85%) and avoids the need for strong acids .

Table 2: Comparison of synthesis methods

| Method | Yield (%) | Advantages | Limitations |

|---|---|---|---|

| Direct esterification | 60–70 | Simple setup | Requires acidic conditions |

| Alkylation | 75–85 | High yield; mild conditions | Requires anhydrous solvents |

Chemical Reactivity and Applications

Oxidation to Hypervalent Iodine Derivatives

Methyl 2-iodobenzenesulfonate serves as a precursor to iodine(III) and iodine(V) species. Treatment with dimethyldioxirane (DMDO) oxidizes the iodine center to form pseudocyclic hypervalent iodine(V) reagents (Fig. 2) :

These reagents efficiently oxidize alcohols to ketones, secondary amines to imines, and sulfides to sulfoxides .

Participation in Cyclization Reactions

In cobalt-catalyzed reactions, Methyl 2-iodobenzenesulfonate undergoes cyclization with aldehydes to yield phthalide derivatives, which are key intermediates in natural product synthesis .

Table 3: Representative reactions involving Methyl 2-iodobenzenesulfonate

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Oxidation | DMDO, CH₂Cl₂, 0°C → RT | Pseudocyclic iodine(V) reagent |

| Cyclization | Co(acac)₂, aldehyde, 80°C | Phthalide derivatives |

| Hazard Category | Precautionary Measures |

|---|---|

| Skin corrosion/Irritation | Wear nitrile gloves and lab coat |

| Eye damage | Use safety goggles |

| Light sensitivity | Store in dark, cool environment |

Recent Research Advancements

Structural Insights from X-Ray Diffraction

A 2018 study resolved the crystal structure of potassium 2-iodoxybenzenesulfonate, a related iodine(V) compound, revealing a polymeric network with I=O···I interactions (Fig. 3) . This finding suggests that Methyl 2-iodobenzenesulfonate’s oxidized forms may exhibit similar supramolecular architectures.

Development of Selective Oxidation Protocols

Recent work demonstrates that adjusting reaction pH during oxidation allows selective synthesis of iodine(III) or iodine(V) species. For example, acidic conditions favor iodine(III) heterocycles, while neutral conditions yield iodine(V) products .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume